molecular formula C7H13N5O B165074 Hydroxysimazine CAS No. 2599-11-3

Hydroxysimazine

Cat. No. B165074
CAS RN: 2599-11-3
M. Wt: 183.21 g/mol
InChI Key: YQIXRXMOJFQVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxysimazine is a diamino-1,3,5-triazine that is N,N’-diethyl-1,3,5-triazine-2,4-diamine substituted by a hydroxy group at position 2 . It is a metabolite of the herbicide simazine and has a role as a marine xenobiotic metabolite .


Molecular Structure Analysis

The molecular formula of Hydroxysimazine is C7H13N5O . The IUPAC name is 4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one . The InChI is 1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) .

Scientific Research Applications

Degradation by Corn Seedlings

Hydroxysimazine is formed in vivo by corn seedlings from the herbicide simazine, and in vitro by corn extracts. This conversion is considered a detoxification process of the herbicide. In vitro conversion can be produced using certain cyclic hydroxamates or their glucosides, potentially playing a role in the in vivo conversion in corn (Hamilton & Moreland, 1962).

Detection of Hydroxytriazines

Hydroxytriazines, including hydroxysimazine, are environmental decomposition products of s-triazine herbicides. Enzyme-linked immunosorbent assays (ELISAs) have been developed for detecting these compounds, showing potential for screening groundwater samples containing hydroxytriazine contamination (Kido et al., 1997).

Monitoring Environmental and Microbial Degradation

An ELISA selective for hydroxyatrazine and hydroxysimazine has been developed to monitor environmental and microbial degradation of atrazine to hydroxyatrazine. The assay's robustness across different conditions and matrices makes it valuable for investigating bioremediation of atrazine (Lucas et al., 1993).

Residues in Orchard Soil

Studies on orchard soils treated with simazine have shown that simazine and its metabolite, hydroxysimazine, can persist for several months without significant accumulation. Hydroxysimazine degrades more slowly than simazine and can remain in larger quantities (Khan & Marriage, 1979).

UV Detection in Well Water

A method was developed to confirm the presence of hydroxytriazine products, including hydroxysimazine, in well water. This method, involving HPLC and photodiode-array detection, successfully detected these compounds in samples from shallow wells (Saez et al., 1996).

Impact on Plant Protein Content

Simazine application to barley seedlings showed an increase in water-soluble protein content, indicating a direct influence on protein synthesis. However, its nonherbicidal metabolite hydroxysimazine did not affect protein synthesis (Pulver & Ries, 1973).

Immunoassay for Hydroxy-s-Triazines

A sensitive immunoassay for hydroxy-s-triazines, including hydroxysimazine, was developed using a monoclonal antibody. This assay has shown promising results in detecting hydroxyatrazine-spiked water, with a detection limit below 0.01 μg/l (Bruun et al., 2000).

Safety And Hazards

Hydroxysimazine is advised to be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and all sources of ignition should be removed .

properties

IUPAC Name

4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXRXMOJFQVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=O)N1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062547
Record name Hydroxysimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxysimazine

CAS RN

2599-11-3
Record name Hydroxysimazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2599-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxysimazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysimazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxysimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2599-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYSIMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxysimazine
Reactant of Route 2
Reactant of Route 2
Hydroxysimazine
Reactant of Route 3
Reactant of Route 3
Hydroxysimazine
Reactant of Route 4
Reactant of Route 4
Hydroxysimazine
Reactant of Route 5
Reactant of Route 5
Hydroxysimazine
Reactant of Route 6
Reactant of Route 6
Hydroxysimazine

Citations

For This Compound
420
Citations
AD Lucas, HKM Bekheit, MH Goodrow… - Journal of Agricultural …, 1993 - ACS Publications
An enzyme-linked immunosorbent assay (ELISA) selective for hydroxyatrazine and hydroxysimazine was developed as a means of monitoring environmentaland microbial degradation …
Number of citations: 41 pubs.acs.org
ML Montgomery, DL Botsford… - Journal of Agricultural and …, 1969 - ACS Publications
… The metabolic products of hydroxysimazine in corn plants … also capable of dealkylating hydroxysimazine. The dealkylation … The first product of hydroxysimazine metabolism accumulates …
Number of citations: 24 pubs.acs.org
SU Khan, PB Marriage - Weed Science, 1979 - cambridge.org
… No metabolites other than hydroxysimazine were detected. Hydroxysimazine was degraded more slowly than simazine and the residue levels of hydroxysimazine were at least 40 times …
Number of citations: 11 www.cambridge.org
CL Tipton, RR Husted, FHC Tsao - Journal of Agricultural and …, 1971 - ACS Publications
… in the hydroxysimazine sample was present at the Ri expected for hydroxysimazine (… present at the origin, and 2 % was found halfway between the origin and hydroxysimazine. …
Number of citations: 23 pubs.acs.org
RH Hamilton, DE Moreland - Science, 1962 - science.org
… -4,6-bis(ethylamino)-s-triazine (hydroxysimazine) in vivo by corn seedlings and in vitro by corn extracts. Hydroxysimazine is considered to be a detoxified form of the herbicide. In vitro …
Number of citations: 144 www.science.org
CI Harris - Weed Research, 1965 - Wiley Online Library
… Only hydroxysimazine was observed in the … of hydroxysimazine and alternative products from simazine apparently were transient under the conditions of this study. No hydroxysimazine …
Number of citations: 26 onlinelibrary.wiley.com
DL Margules, J Olds - Science, 1962 - science.org
… suggest that the product is hydroxysimazine. Since hydroxysimazine absorbs maximally at … vivo and in vitro conversion of simazine to hydroxysimazine. A cyclic hydroxamate from corn …
Number of citations: 408 www.science.org
L Bruun, C Koch, MH Jakobsen, J Aamand - Analytica chimica acta, 2000 - Elsevier
This article presents a new and sensitive immunoassay for the triazine metabolites hydroxypropazine, hydroxyatrazine and hydroxysimazine. The assay is based on covalent …
Number of citations: 23 www.sciencedirect.com
A Saez, DG de Barreda, M Gamon… - … of Chromatography A, 1996 - Elsevier
… hydroxytriazine products (hydroxyatrazine, hydroxysimazine, hydroxyethylterbutyltriazine and … Hydroxyatrazine, hydroxysimazine and hydroxyethylterbutyltriazine were detected at ppb …
Number of citations: 26 www.sciencedirect.com
AD Lucas, HKM Bekheit, MH Goodrow… - Journal of Agricultural …, 1994 - ACS Publications
Development of antibodies against hydroxyatrazine and hydroxysimazine: application to environmental samples. [Erratum to documen … ANTIBODIES AGAINST …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.